Ammonia

Description

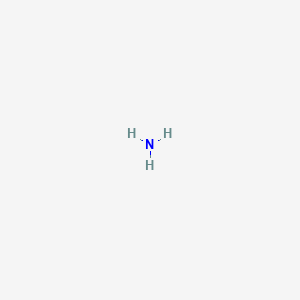

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N, NH3 | |

| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonia | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonia | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71187-51-4, 71187-52-5, 63016-67-1, 71187-50-3 | |

| Record name | Ammonia, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63016-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023872 | |

| Record name | Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

17.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonia solutions (containing more than 35% but not more than 50% ammonia) appears as a clear colorless liquid consisting of ammonia dissolved in water. Corrosive to tissue and metals. Although ammonia is lighter than air, the vapors from a leak will initially hug the ground. Long term exposure to low concentrations or short term exposure to high concentrations may result in adverse health conditions from inhalation. Prolonged exposure of containers to fire or heat may result in their violent rupturing and rocketing., Ammonia, anhydrous appears as a clear colorless gas with a strong odor. Shipped as a liquid under its own vapor pressure. Density (liquid) 6 lb / gal. Contact with the unconfined liquid can cause frostbite. Gas generally regarded as nonflammable but does burn within certain vapor concentration limits and with strong ignition. Fire hazard increases in the presence of oil or other combustible materials. Although gas is lighter than air, vapors from a leak initially hug the ground. Prolonged exposure of containers to fire or heat may cause violent rupturing and rocketing. Long-term inhalation of low concentrations of the vapors or short-term inhalation of high concentrations has adverse health effects. Used as a fertilizer, as a refrigerant, and in the manufacture of other chemicals. Rate of onset: Immediate Persistence: Minutes Odor threshold: 17 ppm Source/use/other hazard: Explosives manufacture; pesticides; detergents industry., Ammonia, solution, with more than 10% but not more than 35% ammonia appears as a colorless aqueous liquid solution with a strong odor of ammonia. Both liquid and vapors extremely irritating, especially to the eyes., Gas or Vapor; Gas or Vapor, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] [NIOSH] Vapor density = 0.59 (lighter than air); [HSDB], Liquid, COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a pungent, suffocating odor. Often used in aqueous solution., Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] | |

| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonia | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ammonia | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-28.03 °F at 760 mmHg (EPA, 1998), -33.35 °C at 760 mm Hg, -33 °C, -28 °F | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

132 °C (270 °F) - closed cup, NA (Gas) | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

34 % (NIOSH, 2023), In water, 4.82X10+5 mg/L at 24 °C, In water, 47% at 0 °C; 38% at 15 °C; 34% at 20 °C; 31% at 25 °C; 28% at 30 °C; 18% at 50 °C, Soluble in water forming alkaline solutions; soluble in oxygenated solvents., 15% in 95% alcohol at 20 °C; 11% in alcohol at 30 °C, For more Solubility (Complete) data for Ammonia (7 total), please visit the HSDB record page., 482 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 54, 34% | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ammonia | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.6818 at -28.03 °F (EPA, 1998) - Less dense than water; will float, 0.696 g/L (liquid), Density of liquid: 0.6818 at -33.35 °C, 1 atm; 0.6585 at -15 °C, 2.332 atm; 0.6386 at 0 °C, 4.238 atm; 0.6175 at 15 °C, 7.188 atm; 0.5875 at 35 °C, 13.321 atm, Density of aqueous solutions at 20 °C/4 °C: 0.9939 (1%), 0.9811 (4%), 0.9651 (8%), 0.9362 (16%), 0.9229 (20%), 0.9101 (24%), 0.8980 (28%), Density: 0.7710 g/L (gas); 0.89801 g/L at 20 °C (28% aqueous solution), Relative density (water = 1): 0.7 (-33 °C), 0.6818 at -28.03 °F, 0.60(relative gas density) | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

0.6 (EPA, 1998) - Lighter than air; will rise (Relative to Air), 0.5967 (Air = 1), Relative vapor density (air = 1): 0.60, 0.6 | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at -49.72 °F (EPA, 1998), Vapor pressure: 1 Pa at -139 °C, 10 Pa at -127 °C, 100 Pa at -112 °C; 1 kPa at -94.5 °C (solids); 10 kPa at -71.3 °C, 100 kPa at -33.6 °C (liquid), 7500 mm Hg at 25 °C, Vapor pressure, kPa at 26 °C: 1013, 8.5 atm | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas, Colorless gas or compressed liquid (compressed under its own pressure) | |

CAS No. |

7664-41-7, 69718-51-0 | |

| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia, dimer, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69718-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonia | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ammonia-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ammonia | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonia, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5138Q19F1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ammonia | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-107.9 °F (EPA, 1998), -77.7 °C, -78 °C, -107.9 °F, -108 °F | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ammonia | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Ammonia Synthesis and Production Methodologies

Thermocatalytic Pathways for Ammonia (B1221849) Synthesis

Thermocatalytic this compound synthesis involves the reaction of nitrogen and hydrogen gases at elevated temperatures and pressures in the presence of a catalyst. This approach is necessary to overcome the high activation energy associated with breaking the strong triple bond in the nitrogen molecule. mdpi.commdpi.com

Haber-Bosch Process: Mechanistic and Kinetic Studies

The Haber-Bosch process, developed by Fritz Haber and Carl Bosch in the early 20th century, revolutionized this compound production. wikipedia.org The reaction is exothermic and involves the equilibrium: N₂(g) + 3H₂(g) ⇌ 2NH₃(g). wikipedia.orgunizin.org Achieving commercially viable reaction rates requires high temperatures (typically 400–500 °C) and high pressures (150–330 atm). mdpi.comunizin.orglibretexts.org

The mechanism of nitrogen reduction to this compound on catalyst surfaces is a subject of ongoing research, with two broadly accepted pathways: dissociative and associative. researchgate.netmdpi.comrsc.org

Dissociative Pathway: In the traditional Haber-Bosch process over iron catalysts, the dissociative pathway is generally accepted as the primary mechanism. researchgate.netnih.govucl.ac.uk This pathway begins with the dissociative adsorption of the nitrogen molecule onto the catalyst surface, breaking the strong N≡N triple bond to form atomic nitrogen (N) species. These adsorbed nitrogen atoms then undergo sequential hydrogenation steps by adsorbed hydrogen atoms (H) to form *NH, *NH₂, and finally *NH₃, which subsequently desorbs from the surface as gaseous this compound. mdpi.comnih.gov The high dissociation energy of the N-N bond makes this step energy-intensive. rsc.org

Associative Pathway: The associative pathway involves the sequential hydrogenation of the nitrogen molecule while the N-N bond remains intact until a later stage. researchgate.netmdpi.comnih.gov This can occur via different routes, such as the distal or alternating pathways. researchgate.net In the distal pathway, hydrogenation initially occurs on the nitrogen atom further from the catalyst surface. researchgate.net In the alternating pathway, hydrogen atoms are added alternately to the two nitrogen atoms on the catalyst surface. rsc.orgnih.gov Associative mechanisms are often associated with lower energy barriers compared to the direct dissociation of N₂ and are being explored for this compound synthesis under milder conditions. researchgate.netnih.govpreprints.org

Significant research efforts have focused on developing and optimizing catalysts to improve the efficiency of the Haber-Bosch process, aiming for higher activity, stability, and operation under milder conditions. nih.govammoniaenergy.orgacs.org Catalyst design involves modifying the structural and electronic properties of the active material and incorporating promoters. mdpi.com

Iron-based catalysts, typically derived from magnetite (Fe₃O₄), are the most widely used in the industrial Haber-Bosch process due to their low cost and durability. mdpi.comtopsoe.com Their activity is significantly enhanced by the addition of promoters. fertilizer.org Structural and electronic modifications of iron catalysts aim to improve nitrogen adsorption and activation. For example, the most active sites on iron catalysts are the crystal faces (111) and (211), which expose specific iron atoms with a higher number of nearest neighbors. fertilizer.org Promoters like aluminum oxide (Al₂O₃) act as structural spacers preventing sintering of the iron particles, while electronic promoters such as potassium oxide (K₂O) can lower the activation energy for nitrogen dissociation by transferring electron density to the iron, strengthening the iron-nitrogen bond and weakening the nitrogen-nitrogen bond. fertilizer.org Potassium also aids in the desorption of this compound, preventing surface blockage. fertilizer.org Recent research explores the use of metal phosphides, such as Fe₂P, which exhibit modified surface electronic structures that can influence N-N bond activation pathways. mdpi.com The introduction of phosphorus in Fe₂P(001) can lead to multiple competitive N-N activation routes with similar free energy barriers, unlike the single preferred pathway on Fe(110). mdpi.com The Fe-Fe bond distance in Fe₂P(001) is larger than in Fe(110), and the surface Fe atoms in Fe₂P(001) show a cationic shift, contributing to these differences. mdpi.com

Ruthenium-based catalysts are considered second-generation catalysts for this compound synthesis due to their higher intrinsic activity compared to iron, particularly at lower temperatures and pressures. jst.go.jpresearchgate.netmdpi.com This allows for operation under milder conditions, potentially reducing energy consumption. mdpi.com Ruthenium catalysts supported on high surface area graphite (B72142) have been used industrially in processes like the Kellogg Advanced this compound Process (KAAP). wikipedia.orgresearchgate.net However, ruthenium catalysts can be susceptible to methanation of the carbon support and poisoning by oxygen compounds. wikipedia.orgfertilizer.org Enhancements in the activity and stability of ruthenium catalysts are achieved through the use of suitable supports and promoters. wikipedia.orgresearchgate.netrsc.org Supports like magnesium oxide (MgO), aluminum oxide (Al₂O₃), zeolites, and metal oxides such as Ba₅Nb₄O₁₅ have been investigated. wikipedia.orgresearchgate.netrsc.org Promoters, especially alkali and alkaline earth metals like cesium (Cs) and barium (Ba), significantly enhance the activity of ruthenium catalysts. researchgate.netmdpi.comrsc.org These promoters can enhance activity via electron injection, lowering the energy barrier for N₂ dissociation. researchgate.net For example, barium-promoted ruthenium catalysts supported on magnesia have shown high activity and thermal stability. researchgate.net Recent studies have demonstrated that adding Ba or Cs promoters can markedly enhance the activity of Ru/Ba₅Nb₄O₁₅ catalysts, with high this compound synthesis rates observed. rsc.org

Here are some research findings presented in tables:

| Catalyst System | Conditions (Temperature, Pressure) | Key Findings | Source |

| Fe(111) and Fe(211)R | 400°C, 20 atm | Predicted Turnover Frequencies (TOFs) within experimental error, indicating accuracy of DFT modeling for reaction mechanism and barriers. | nih.gov |

| Fe₂P(001) | - | Phosphorus introduction leads to multiple competitive N-N activation routes; larger Fe-Fe distance and cationic shift on surface Fe atoms. | mdpi.com |

| Ru/C12A7:e⁻ | ≤ 300 °C | Requires less than half the activation energy of other catalysts; smooth nitrogen molecule severing; avoids hydrogen poisoning. | jst.go.jp |

| Ru/Ba₅Nb₄O₁₅ with Cs/Ba | 623 K, 0.1 MPa | Cs and Ba promoters significantly enhance activity; high this compound synthesis rates (4900 and 3720 μmol g⁻¹cat h⁻¹ respectively). | rsc.org |

| Feedstock | Technology | Average Energy Consumption (GJ/t-NH₃) | Average CO₂ Emission (t/t-NH₃) | Source |

| Natural Gas | Steam Reforming | - | 2.1 | c-thru.org |

| Fuel Oil | Partial Oxidation/Gasif. | ~30% higher than Natural Gas | ~3.3 | c-thru.org |

| Coal | Partial Oxidation/Gasif. | ~50% higher than Natural Gas | ~4.6 | c-thru.org |

| Water Electrolysis | Electrochemical Synthesis | 37.3 (for H₂ supply) | 0 (direct) | c-thru.org |

Advanced Catalyst Design and Optimization for Haber-Bosch Process

Cobalt and Molybdenum Nitrides: Exploration of Associative Mechanisms

Transition metal nitrides, particularly those incorporating cobalt and molybdenum, have emerged as promising catalysts for this compound synthesis, offering potential alternatives to conventional iron-based catalysts. Cobalt molybdenum nitrides, such as Co₃Mo₃N, have demonstrated high catalytic activity, even outperforming commercial multi-promoted iron catalysts under certain conditions. d-nb.info The structure of Co₃Mo₃N features a hexagonal array of Co₈ clusters embedded within a molybdenum nitride framework, suggesting a bifunctional catalytic nature involving both metal and metal-support interactions. mdpi.com

Studies exploring the mechanisms of this compound synthesis on cobalt molybdenum nitride surfaces have highlighted the role of surface defects, specifically nitrogen vacancies and intrinsic surface cavities. mdpi.comacs.org Density functional theory (DFT) calculations have been employed to compare different reaction pathways, including the conventional Langmuir-Hinshelwood (dissociative) mechanism and the Eley-Rideal/Mars-van Krevelen (associative) mechanism. mdpi.comacs.org

The associative Eley-Rideal/Mars-van Krevelen mechanism on Co₃Mo₃N is proposed to occur at surface nitrogen vacancies on the Mo₃N framework. acs.org In this pathway, molecular nitrogen chemisorbs at these vacancies, followed by the dissociative chemisorption of hydrogen. mdpi.com The mechanism proceeds through the formation of diazene (B1210634) and hydrazine (B178648) intermediates, eventually yielding this compound. mdpi.comacs.org This associative route is characterized by lower activation barriers for the hydrogenation steps compared to the dissociative mechanism, suggesting it is kinetically faster for this compound synthesis on Co₃Mo₃N. mdpi.comacs.orgmdpi.com The energy profile for this mechanism indicates that the hydrogenation steps have lower barriers compared to the Langmuir–Hinshelwood mechanism, making it kinetically faster for this compound synthesis on Co₃Mo₃N. mdpi.com

Conversely, the dissociative Langmuir-Hinshelwood mechanism on Co₃Mo₃N is thought to occur at surface cavities, potentially at the interface of cobalt clusters and the molybdenum nitride framework. acs.orgmdpi.com This mechanism involves the adsorption and dissociation of molecular nitrogen into atomic nitrogen, followed by stepwise hydrogenation to form this compound. mdpi.com While both mechanisms are considered viable, computational studies indicate that the Eley-Rideal/Mars-van Krevelen pathway is more kinetically accessible due to its lower activation barriers. mdpi.comacs.orgmdpi.com

Iron molybdenum nitride (Fe₃Mo₃N), an isostructural material to Co₃Mo₃N, also follows a similar Eley-Rideal/Mars-van Krevelen mechanism involving nitrogen vacancies and the hydrogenation of nitrogen species. mdpi.commdpi.com However, Fe₃Mo₃N generally exhibits lower reactivity compared to Co₃Mo₃N, with higher activation barriers for the hydrogenation steps. mdpi.commdpi.com

The thermal stability of cobalt molybdenum nitrides as this compound synthesis catalysts has also been investigated. The active phase, typically a mixture of Co₂Mo₃N and Co₃Mo₃N, has been shown to be stable under this compound synthesis atmosphere even at high temperatures (700 °C). d-nb.info However, exposure to pure hydrogen can lead to the decomposition of the Co₃Mo₃N phase into Co₆Mo₆N. d-nb.info The catalytic activity of cobalt molybdenum nitrides can be influenced by the ratio of Co₂Mo₃N to Co₃Mo₃N phases. iucr.org

Promoter Effects in Thermocatalytic this compound Synthesis

Promoters play a crucial role in enhancing the activity of catalysts in thermocatalytic this compound synthesis. These additives, which can be structural or electronic, improve catalytic performance through various mechanisms. mdpi.com Electronic promoters, such as alkali, alkaline earth, or lanthanide metals (or their oxides and hydrides), modify the electronic environment of the catalyst, thereby enhancing activity. mdpi.com

Alkali metals, including potassium (K), cesium (Cs), rubidium (Rb), and lithium (Li), are widely recognized as effective electronic promoters for transition metal catalysts like iron and ruthenium. mdpi.comresearchgate.netmdpi.com Their promoting effect is primarily attributed to electron transfer to the transition metal surface, which facilitates the electron-donating ability of the metal. osti.gov This electron transfer weakens the strong triple bond of the nitrogen molecule, making it more susceptible to dissociation, which is often a rate-limiting step in this compound synthesis. mdpi.comosti.govrsc.org

For iron-based catalysts, the addition of promoters like aluminum oxide (Al₂O₃) and potassium oxide (K₂O) enhances nitrogen triple bond cleavage and reduces bond dissociation energy. mdpi.com Al₂O₃ acts as a structural promoter, preventing sintering and stabilizing active facets, while K₂O functions as an electronic promoter, facilitating charge transfer and altering reaction orders. mdpi.com

On ruthenium catalysts, alkali and alkaline earth promoters significantly boost activity through electron transfer to the Ru surface. osti.gov Studies on Ru/Sr₂Ta₂O₇ catalysts have shown that the this compound synthesis activity correlates with the electron donation capacity of alkali and alkaline-earth promoters, following the order Cs > Rb > K > Ba. mdpi.com Cesium is often identified as a strong electron donor, while barium oxide (BaO) can function as a hydrogen scavenger. mdpi.com Barium is also believed to modify the surface morphology of Ru catalysts, creating highly active B5-type sites. mdpi.com

Promoters can also influence the rate-limiting step of the reaction. Under specific conditions, promoters can shift the rate-limiting step from nitrogen dissociation to hydrogenation processes or this compound desorption. mdpi.com The presence of alkali or alkaline earth metals is considered essential for accelerating the reaction rate in this compound synthesis. rsc.orgrsc.org When promoted by alkali metals, catalysts derived from metal phthalocyanine (B1677752) precursors have shown a threefold increase in catalytic performance compared to commercial iron-based catalysts. rsc.orgrsc.org

Data on the activity of alkali-promoted catalysts highlight the significant impact of the promoter type. For instance, in this compound decomposition over bulk Mo₂N catalysts, the activity order was observed as K-Mo₂N > Cs-Mo₂N > Li-Mo₂N > Mo₂N, based on the rate of hydrogen production per unit surface area. mdpi.com

Table 1: Relative Hydrogen Production Rate over Alkali-Promoted Mo₂N Catalysts at 550 °C mdpi.com

| Catalyst | NH₃ Conversion (%) | H₂ Production Rate (mol H₂ per m² cat./hr) |

| K-Mo₂N | 80 | 3.64 × 10⁻² |

| Mo₂N | 74 | 2.20 × 10⁻³ |

| Cs-Mo₂N | 55 | 1.51 × 10⁻² |

| Li-Mo₂N | 30 | 1.24 × 10⁻² |

The influence of potassium on cobalt molybdenum nitride catalysts has also been studied, showing that an optimal concentration of potassium promoter enhances both catalytic and structural properties. mdpi.com However, excessive potassium can lead to a decrease in activity, correlated with the collapse of pores and transformation of the Co₂Mo₃N phase. mdpi.com

Metal-Support Interactions and Nanoparticle Catalysts

Metal-support interactions and the use of nanoparticle catalysts are critical aspects in the design of efficient this compound synthesis catalysts. The support material can significantly influence the geometric and electronic properties of the active metal nanoparticles, affecting their dispersion, size, and electronic state. osti.govmdpi.com

Supported metal catalysts, where active metal nanoparticles are dispersed on a high-surface-area support, offer advantages such as improved metal dispersion and stability, which can lead to enhanced catalytic activity. mdpi.comazonano.com Various support materials have been explored, including metal oxides like alumina (B75360) (Al₂O₃), magnesia (MgO), and ceria (CeO₂), as well as carbon-based materials like carbon nanotubes and activated carbon. mdpi.comosti.govmdpi.com

Strong interaction between the metal and the support can lead to the formation of metal-support bonds, resulting in finely dispersed metal nanoparticles. osti.gov For instance, the strong interaction between ruthenium and ceria (CeO₂) has been shown to result in highly dispersed Ru particles that favor this compound synthesis. osti.gov Ceria is considered an effective support for Ru catalysts due to its reversible transformation between Ce³⁺ and Ce⁴⁺ oxidation states and the presence of oxygen vacancies, which increase the electron density on the Ru surface. osti.gov These oxygen vacancies can also enhance the adsorption and activation of nitrogen, promoting its reduction to this compound. osti.gov

Magnesia (MgO) is another promising support for Ru catalysts, offering considerable electron-donating ability and facilitating geometric modification of the metal. osti.gov Boron nitride (BN) has also emerged as a suitable support, particularly for ruthenium and nickel catalysts, as it allows for the addition of promoters that interact specifically with the active phases. mdpi.com

Nanoparticle catalysts, with their small size and high surface area-to-volume ratio, offer enhanced catalytic activity in industrial processes like this compound production. azonano.com Metal nanoparticles, including ruthenium and iron, exhibit outstanding catalytic activity during this compound production, providing finer control over reaction kinetics and leading to enhanced conversion rates. azonano.com

The size and morphology of metal nanoparticles can be influenced by the support and promoters, affecting the fraction of active sites like B5-type sites on ruthenium catalysts, which are responsible for strong nitrogen adsorption. osti.gov Decreasing particle size can increase the number of these sites. osti.gov

Research findings highlight the impact of nanoparticle size on catalytic performance. For example, Ru/Al₂O₃ catalysts prepared using a method that produced smaller, well-dispersed ruthenium nanoparticles (7 nm) exhibited threefold higher activity in this compound synthesis compared to catalysts with larger particles (12 nm), indicating that the reaction is structure-sensitive over Ru-based catalysts. ijcce.ac.ir

Metal nanoclusters, even smaller than nanoparticles, have also attracted attention for this compound synthesis. acs.org For instance, ruthenium atomic clusters have shown very high turnover frequency in this compound synthesis. acs.org The properties of metal nanoclusters and their catalytic activity are influenced by the type of metal elements, the number of atoms, and the support. acs.org

Sustainable this compound Production Pathways

The significant environmental impact of conventional this compound production, primarily due to the reliance on fossil fuels for hydrogen production via steam methane (B114726) reforming (SMR), has driven the development of sustainable alternatives. frontiersin.orgstargatehydrogen.comroyalsociety.orgbre.com Sustainable this compound production aims to minimize carbon emissions by utilizing renewable energy sources and cleaner hydrogen production methods. frontiersin.orgstargatehydrogen.comroyalsociety.orgiberdrola.com

"Green this compound" is a term used to describe this compound produced with minimal carbon emissions, typically by using green hydrogen derived from water electrolysis powered by renewable energy. stargatehydrogen.comroyalsociety.orgiberdrola.comweforum.org This contrasts with "grey this compound," produced from fossil fuels, and "blue this compound," which involves capturing and storing CO₂ emissions from fossil fuel-based production. royalsociety.orgweforum.org

Hydrogen Production from Renewable Sources for this compound Synthesis

Hydrogen is a crucial feedstock for this compound synthesis. In sustainable production pathways, the hydrogen is generated from renewable sources to avoid the high carbon emissions associated with traditional methods like SMR, where approximately 90% of the CO₂ is produced. royalsociety.orgbre.com

Water electrolysis coupled with renewable technologies such as wind and solar is the most widely adopted technology for sustainable hydrogen production for this compound synthesis. frontiersin.orgstargatehydrogen.comroyalsociety.orgbre.comiberdrola.com In this process, water is split into hydrogen and oxygen using electricity generated from renewable sources. royalsociety.orgiberdrola.com High-purity water is typically required for the operation of water electrolyzers. frontiersin.org

Different types of water electrolysis units are employed, including alkaline water electrolysis (AWE) and polymer electrolyte membrane (PEM) electrolysis. bre.com These technologies require pure nitrogen to be available for the subsequent this compound synthesis. bre.com Solid oxide electrolysis (SOE) is another category that can generate pure hydrogen from renewable electricity and, unlike AWE and PEM, does not require pure nitrogen, offering potential for heat integration with the this compound synthesis process. bre.com

The energy consumption for hydrogen production via electrolysis accounts for a significant portion of the total energy required for green this compound production, often exceeding 90%. stargatehydrogen.commdpi.com Therefore, the efficiency and cost-effectiveness of renewable hydrogen production are central to the economic viability of green this compound.

Emerging Thermocatalytic Technologies for Green this compound

While the Haber-Bosch process remains the dominant method for this compound synthesis, operating at high temperatures (400-500 °C) and pressures (100-200 atm), there is significant research into emerging thermocatalytic technologies that can operate under milder conditions, thereby reducing energy consumption and enabling integration with intermittent renewable energy sources. mdpi.comacs.orgservice.gov.uk

Developing catalysts that are highly active and stable at lower temperatures and pressures is a key focus. mdpi.com Metal nitrides and other novel materials are being explored as potential catalysts for this compound synthesis under mild conditions. mdpi.comacs.org For instance, ternary and quaternary metal nitride materials have shown promise. mdpi.comacs.org

Recent studies are exploring novel catalyst materials and synthesis approaches. One groundbreaking study investigates barium-silicon orthosilicate (B98303) oxynitride-hydride (Ba₃SiO₅₋ₓNᵧH₂) as a sustainable catalyst, enhanced with ruthenium nanoparticles, demonstrating improved performance under milder conditions. sciencedaily.com The main active site in this system is suggested to be anion vacancy sites on the Ba₃SiO₅₋ₓNᵧH₂ material, which reduce the apparent energy requirement for this compound synthesis compared to conventional catalysts. sciencedaily.com

Another approach involves the exsolution of nanoscale catalytic heterostructures from perovskite backbones. acs.org For example, trimetallic Ru-Cu-Fe nanoparticles exsolved from lanthanum ferrate backbones have shown activity for thermochemical this compound synthesis at atmospheric pressure (0.1 MPa) and 400 °C. acs.org Copper, while not active for this compound synthesis itself, was found to act as a promoter by limiting the growth of ruthenium nanoparticles and potentially by forming oxygen vacancies in the perovskite, which can serve as active sites for nitrogen activation. acs.org